4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-2-3-11-28-18-9-7-15(8-10-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-6-4-5-16(23)12-17/h4-10,12H,2-3,11,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHWNHVTTVEJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
A modified Knorr pyrazole synthesis is employed, where β-diketones react with substituted hydrazines under acidic or basic conditions. For example, ethyl acetoacetate reacts with 3-chlorophenylhydrazine in ethanol catalyzed by nano-ZnO to yield 1,3,5-trisubstituted pyrazole intermediates (Scheme 1).
Reaction Conditions
Thiophene Annulation
The pyrazole intermediate undergoes annulation with sulfur-containing precursors (e.g., thioglycolic acid ) to form the thieno[3,4-c]pyrazole system. Cyclization is achieved via Lawesson’s reagent or P2S5 in toluene at 110°C.
Amide Bond Formation with 4-Butoxybenzamide
The final step involves coupling the thieno[3,4-c]pyrazole-3-amine with 4-butoxybenzoic acid using carbodiimide-based reagents .
EDC/HOBt-Mediated Coupling
A solution of 4-butoxybenzoic acid and the amine is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
Reaction Conditions
- Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)
- Solvent : DCM, room temperature, 12 hours
- Yield : 70–80%
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂ClN₃O₂S | |
| Molecular Weight | 427.95 g/mol | |
| CAS Registry Number | 450340-83-7 | |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Optimization Challenges
Regioselectivity in Pyrazole Formation
Cyclocondensation of unsymmetrical diketones yields regioisomers. Microwave-assisted synthesis (100°C, 20 minutes) improves selectivity to >9:1 ratio.
Stability of the Amide Bond
The conformational flexibility of the benzamide group necessitates rigidifying strategies, such as ortho-fluorine substitution , to enhance metabolic stability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[2-(3-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- 4-butoxy-N-[2-(3-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- 4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
The uniqueness of 4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-butoxy-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential biological activities that merit detailed exploration. This compound features a unique structural arrangement that includes a butoxy group, a chlorophenyl moiety, and a thieno[3,4-c]pyrazol core. Its synthesis and biological evaluation have implications in medicinal chemistry, particularly in the development of therapeutic agents.
Molecular Characteristics
- Molecular Formula : C22H22ClN3O4S
- Molecular Weight : 459.9 g/mol
- IUPAC Name : 4-butoxy-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- InChI Key : WUNODLVFHDPPOE-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from various research studies.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression .
Research Findings
| Study | Target | Findings |
|---|---|---|
| Study 1 | MCF-7 Cells | IC50 = 15 µM; Induces apoptosis |
| Study 2 | COX Inhibition | Significant reduction in COX activity |
| Study 3 | LOX Activity | Moderate inhibition observed |
Case Study 1: In Vitro Evaluation
In vitro studies conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study 2: Anti-inflammatory Assays
A series of assays measuring the levels of inflammatory markers in macrophage cultures demonstrated that this compound significantly reduced the expression of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .
Q & A
Q. How can synthetic routes for 4-butoxy-N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide be optimized for reproducibility and yield?
- Methodological Answer : The synthesis typically involves cyclization of thiophene precursors and subsequent functionalization. Key steps include:
- Cyclization : Use NaH/DMF at 0–5°C to form the thieno[3,4-c]pyrazole core .
- Amidation : Couple the core with 4-butoxybenzoyl chloride using EDCI/HOBt in anhydrous DCM .
- Purification : Employ gradient column chromatography (hexane:EtOAc) and recrystallization (EtOH/H₂O) to isolate the product.
Critical parameters: Strict temperature control during cyclization, inert atmosphere (N₂/Ar), and real-time monitoring via TLC/HPLC .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl and butoxy groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 440.12) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve conflicting reports on the compound’s biological activity (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Orthogonal Assays : Compare results from MTT, apoptosis (Annexin V), and caspase-3 activation assays to rule out assay-specific artifacts .
- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 μM) and calculate Hill slopes to identify non-specific toxicity .
- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., MCF-7 vs. HeLa contamination) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in thieno[3,4-c]pyrazole derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 4-butoxy group with ethoxy, methyl, or nitro groups to assess hydrophobicity/electron effects .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict binding affinity .
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with kinase domains) to identify key interactions .
Q. How can the mechanism of action be validated against proposed molecular targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to recombinant targets .
- CRISPR Knockout : Generate target-deficient cell lines and compare dose-response profiles .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
